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molecular formula C9H12ClF3N2 B1441970 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine hydrochloride CAS No. 1192356-27-6

2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine hydrochloride

Cat. No. B1441970
M. Wt: 240.65 g/mol
InChI Key: IQPBJVFOJZTMOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08426448B2

Procedure details

Prepare a solution of 1-methyl-1-(6-trifluoromethyl-pyridin-2-yl)-ethylamine (25.5 g, 124.88 mmol) in Et2O (100 mL) and add 1M hydrogen chloride solution in Et2O (137.37 mL, 137.37 mmol) at room temperature. Filter the precipitate and dry under vacuum to afford the title compound (30 g, 99%) as a tan solid. 1H NMR (DMSO-d6) δ 8.80 (br s, 3H); 8.20 (t, J=8.0 Hz, 1H); 8.05 (d, J=8.0 Hz, 1H); 7.93 (d, J=8.0 Hz, 1H); 1.67 (s, 6H). 19F NMR (DMSO-d6)-66.27.
Quantity
25.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
137.37 mL
Type
solvent
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH2:14])([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]([F:13])([F:12])[F:11])[N:5]=1)[CH3:3].[ClH:15]>CCOCC>[ClH:15].[CH3:3][C:2]([NH2:14])([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]([F:12])([F:13])[F:11])[N:5]=1)[CH3:1] |f:3.4|

Inputs

Step One
Name
Quantity
25.5 g
Type
reactant
Smiles
CC(C)(C1=NC(=CC=C1)C(F)(F)F)N
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
137.37 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter the precipitate
CUSTOM
Type
CUSTOM
Details
dry under vacuum

Outcomes

Product
Name
Type
product
Smiles
Cl.CC(C)(C1=NC(=CC=C1)C(F)(F)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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